hydron;tetrabutylazanium;trifluoride

Description

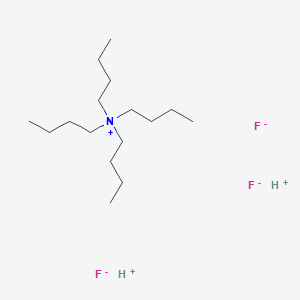

Hydron; tetrabutylazanium; trifluoride (CAS: 99337-56-1) is a quaternary ammonium salt composed of a tetrabutylazanium cation [(C₄H₉)₄N⁺] and a trifluoride-containing anion. Its molecular formula is C₁₆H₃₈F₃N (molecular weight: 301.48 g/mol). The compound exists as a yellow liquid at room temperature and is characterized by ≥90% purity . Structurally, it contains a tetrabutylammonium cation paired with a dihydrogentrifluoride anion, likely represented as [(C₄H₉)₄N]⁺·H₂F₃⁻. This formulation suggests its role as a fluoride donor in synthetic chemistry, particularly in reactions requiring controlled fluoride release .

Structure

2D Structure

Properties

Molecular Formula |

C16H38F3N |

|---|---|

Molecular Weight |

301.47 g/mol |

IUPAC Name |

hydron;tetrabutylazanium;trifluoride |

InChI |

InChI=1S/C16H36N.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 |

InChI Key |

MRXQMNWIADOAJY-UHFFFAOYSA-M |

Canonical SMILES |

[H+].[H+].CCCC[N+](CCCC)(CCCC)CCCC.[F-].[F-].[F-] |

Origin of Product |

United States |

Preparation Methods

Challenges in Anhydrous Preparation

A critical limitation of this method is the inherent hydration of the product. Anhydrous tetrabutylammonium fluoride is highly desirable for its enhanced basicity in aprotic solvents, but dehydration via heating under vacuum leads to partial decomposition into hydrogen difluoride $$(HF2^-)$$ and hydroxide $$(OH^-)$$ impurities. For instance, heating the trihydrate at 77°C under vacuum results in a 10–30% residual water content and ~10% difluoride contamination. To circumvent this, anhydrous forms have been synthesized via alternative routes, such as reacting hexafluorobenzene $$(C6F6)$$ with tetrabutylammonium cyanide $$(C4H9)4NCN$$ in acetonitrile or dimethyl sulfoxide.

Aqueous Crystallization Method

A patent-published approach (CN104803858B) introduces a green synthesis route using aqueous crystallization. This method avoids hazardous hydrofluoric acid and organic solvents, making it industrially viable.

Reaction Mechanism and Optimization

The process involves dissolving tetrabutylammonium chloride $$(C4H9)_4NCl$$ and potassium fluoride $$(KF)$$ in deionized water at a molar ratio of 1:1.2–10. Cooling the solution to 1–10°C induces crystallization of tetrabutylammonium fluoride clathrate hydrate, a precursor to the trihydrate. Key parameters include:

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Molar ratio (KF:TBACl) | 1.2–10:1 | Higher ratios improve F⁻ availability |

| Crystallization temperature | 1–10°C | Minimizes solubility, enhances yield |

| Drying conditions | 40°C under vacuum | Precludes decomposition |

Post-crystallization, vacuum drying at 40°C removes residual water, yielding the trihydrate with 82.5% efficiency and 18.35% moisture content.

Advantages Over Traditional Methods

- Solvent-free synthesis : Eliminates organic solvents, reducing waste and cost.

- Scalability : One-pot reaction simplifies industrial production.

- Safety : Avoids HF, enabling use of standard glassware.

Anhydrous Synthesis via Fluorobenzene Route

For applications requiring anhydrous tetrabutylammonium fluoride, a specialized method employs hexafluorobenzene $$(C6F6)$$ and tetrabutylammonium cyanide $$(C4H9)4NCN$$. The reaction proceeds in acetonitrile or dimethyl sulfoxide, producing anhydrous $$(C4H9)4NF$$ without hydration artifacts.

Reaction Conditions and Stability

- Solvent : Acetonitrile or DMSO (aprotic, polar).

- Temperature : Room temperature.

- Stability : Solutions remain stable for weeks under inert atmospheres.

This method is preferred for nucleophilic fluorination reactions where trace water or bifluoride $$(HF_2^-)$$ would compromise reactivity.

Comparative Analysis of Synthesis Methods

The table below contrasts key preparation methods:

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Ion-exchange resin | HF, $$(C4H9)_4NBr$$ | Aqueous, 25°C | ~90% | Simple, high yield | Hydration issues, HF handling |

| Aqueous crystallization | $$(C4H9)_4NCl$$, KF, H₂O | 1–10°C, vacuum drying | 82.5% | Green, scalable, no HF | Requires precise temperature control |

| Anhydrous synthesis | $$C6F6$$, $$(C4H9)_4NCN$$ | Room temp, MeCN/DMSO | N/A | Anhydrous product, high reactivity | Costly reagents, air-sensitive |

Challenges in Industrial-Scale Production

Hydration Control

Even minor water traces (≥0.5%) can convert fluoride $$(F^-)$$ to bifluoride $$(HF_2^-)$$, altering reactivity. Industrial methods prioritize rapid drying and inert packaging to mitigate this.

Economic Viability

The aqueous crystallization method reduces costs by 30–40% compared to ion-exchange routes, primarily due to eliminated solvent recovery steps.

Chemical Reactions Analysis

Deprotection of Silyl Ethers

TBAF cleaves silicon-oxygen bonds in silyl ethers, generating alcohols under mild conditions. For example:

-

Substrates : Trimethylsilyl (TMS), tert-butyldimethylsilyl (TBS), and triethylsilyl (TES) ethers.

Nucleophilic Fluorination

TBAF facilitates nucleophilic aromatic substitution (SAr) in electron-deficient aryl halides:

Catalytic Additions to Carbonyl Compounds

TBAF catalyzes the addition of trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones, forming propargylic alcohols :

Surface Modification: Bonding and Etching Reactions

Tetrabutylammonium dihydrogen trifluoride (TDTF) is used to modify metal surfaces, particularly titanium, for enhanced adhesion in dental applications:

Titanium Surface Etching

TDTF reacts with titanium dioxide (TiO) to form titanium fluoride complexes, improving resin bonding :

-

Effect : Increases surface roughness and hydroxyl group density, enhancing mechanical interlocking with resins .

Durability of Resin-Titanium Bonds

-

Shear Bond Strength (SBS) :

Treatment Initial SBS (MPa) After 100k Thermocycles (MPa) No TDTF 25.7 ± 3.0 0.5 ± 0.9 TDTF (10 s) 23.6 ± 1.6 20.0 ± 3.5 TDTF (30 s) 24.3 ± 1.8 23.0 ± 3.4

Reactivity in Solvent Systems

The reactivity of TBAF derivatives depends on solvent polarity and solvation effects :

| Solvent | Dominant Species | Reactivity in SAr |

|---|---|---|

| Methanol | Solvated F | Low |

| THF | Aggregated (TBAF) | Moderate |

| DMF | Intimate ion pairs | High |

Comparative Analysis with Other Fluoride Sources

| Property | TBAF | TMAF | KF |

|---|---|---|---|

| Solubility in THF | High | Moderate | Low |

| Basicity (pK) | ~12 (in DMSO) | ~15 (in DMSO) | ~3 (in HO) |

| Common Uses | Deprotection | Fluorination | Industrial |

Scientific Research Applications

TBAF is extensively used in scientific research due to its strong basicity and fluoride ion source. Some of its applications include:

Organic Synthesis: : TBAF is used as a reagent in various organic synthesis reactions, such as deprotection of silyl ethers and cleavage of esters.

Biology: : It is employed in the study of enzyme mechanisms and the synthesis of bioactive molecules.

Medicine: : TBAF is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

Industry: : It is utilized in the production of fluoropolymers and other fluorine-containing materials.

Mechanism of Action

TBAF exerts its effects primarily through the donation of fluoride ions, which can act as nucleophiles in substitution reactions. The fluoride ion attacks electrophilic carbon atoms, leading to the formation of carbon-fluorine bonds. The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related tetraalkylammonium salts and other fluorine-containing compounds. Key differences in molecular properties, applications, and reactivity are highlighted.

Table 1: Comparative Analysis of Hydron; Tetrabutylazanium; Trifluoride and Related Compounds

Key Comparisons:

Anion Reactivity: The trifluoride anion in hydron; tetrabutylazanium; trifluoride provides controlled fluoride release, unlike gaseous BF₃ or PF₃, which act as aggressive Lewis acids . This makes it safer for fluorination reactions in organic solvents. In contrast, tetrabutylammonium phosphate () is used for ion-pairing due to its bulkiness and low nucleophilicity, while the boranuide derivative () serves as a non-coordinating anion to stabilize reactive cations .

Physical State and Handling :

- The liquid state of hydron; tetrabutylazanium; trifluoride offers practical advantages over solid salts (e.g., phosphate) and hazardous gases (e.g., PF₃, BF₃) .

Thermal Stability :

- Quaternary ammonium salts like hydron; tetrabutylazanium; trifluoride generally exhibit higher thermal stability compared to volatile fluorides (e.g., PF₃ decomposes at 200°C) .

Applications :

- Hydron; tetrabutylazanium; trifluoride : Likely used in electrochemical applications or fluoropolymer synthesis due to its fluoride-donating ability .

- Tetrabutylammonium phosphate : Employed in chromatography and phase-transfer catalysis .

- PF₃ and BF₃ : Utilized in metal coordination chemistry and as catalysts in alkylation reactions, respectively .

Research Findings and Limitations

- Spectroscopic Data: Limited vibrational spectra exist for trifluoride-containing compounds, as noted in studies on Ni(PF₃)₄ (). Similar gaps may apply to hydron; tetrabutylazanium; trifluoride, warranting further spectroscopic characterization .

- Market Trends : The global PF₃ market is growing due to its use in semiconductors, but hydron; tetrabutylazanium; trifluoride’s niche applications remain underexplored .

- Safety : Unlike HF-generating compounds, hydron; tetrabutylazanium; trifluoride’s liquid form reduces inhalation risks, though precautions against fluoride exposure are critical .

Biological Activity

Hydron; tetrabutylazanium; trifluoride, commonly known as tetrabutylammonium fluoride (TBAF), is a quaternary ammonium salt with significant applications in organic synthesis and biological research. This compound is recognized for its role as a nucleophilic fluorinating agent, which facilitates various chemical reactions, including desilylation and nucleophilic substitutions. This article explores the biological activity of TBAF, highlighting its chemical properties, biological implications, and relevant case studies.

- Chemical Formula : C₁₆H₃₆FN

- Molecular Weight : 261.462 g/mol

- Melting Point : 62-63 °C

- Density : 0.887 g/cm³

- Boiling Point : Not available

TBAF is often used in its trihydrate form (C₁₆H₃₆FN·3H₂O), which is more stable and easier to handle in laboratory settings. The compound is characterized by its high lipophilicity, making it suitable for various biochemical applications .

TBAF acts primarily as a nucleophile in organic reactions. Its ability to donate fluoride ions makes it a valuable reagent in the synthesis of fluorinated compounds. The biological activity of TBAF can be attributed to its role in facilitating nucleophilic attacks on electrophilic centers in substrates, leading to the formation of new covalent bonds .

Applications in Biological Research

- Fluorination Reactions : TBAF is widely used for the fluorination of organic compounds, which can enhance their biological activity or modify their pharmacological properties.

- Desilylation : It is employed for the removal of silyl protecting groups in organic synthesis, allowing for the manipulation of sensitive functional groups in biomolecules .

- Phase Transfer Catalyst : TBAF can function as a phase transfer catalyst, facilitating reactions between immiscible phases, which is particularly useful in biochemical assays and synthesis .

Case Study 1: Fluorination Efficiency

A study investigated the efficiency of TBAF in nucleophilic fluorination reactions involving secondary aliphatic substrates. The results indicated that TBAF provided high conversion rates with selectivity improvements when modified with electron-donating groups .

| Entry | Reagent | Equiv. | Conversion | Product Ratio |

|---|---|---|---|---|

| 1 | TBAF | 2 | 99% | 28 : 62 : 10 |

| 2 | TBAT | 2 | 92% | 39 : 53 : 8 |

This table summarizes the reactivity of TBAF compared to its analogs, demonstrating its efficacy as a fluorinating agent.

Case Study 2: Biological Implications

Research has shown that TBAF can influence cellular processes by modifying signaling pathways through the incorporation of fluorinated compounds into biomolecules. This modification can alter receptor binding affinities and enzymatic activities, showcasing TBAF's potential utility in drug design and development .

Safety and Handling

TBAF is classified as hazardous due to its potential to cause skin irritation and respiratory issues upon exposure. Proper safety protocols should be followed when handling this compound:

- GHS Signal Word : Danger

- Hazard Statements :

- Causes skin irritation.

- Causes serious eye irritation.

- Harmful if swallowed.

Q & A

Basic Research Question: What is the mechanistic role of tetrabutylammonium fluoride in desilylation reactions, and how should reaction conditions be optimized?

TBAF acts as a fluoride ion source to cleave silicon-protecting groups (e.g., TMS, TBS) via nucleophilic attack. The reaction efficiency depends on solvent polarity, water content, and counterion effects. For example, anhydrous TBAF in THF (1M) is standard, but traces of water (~5%) can enhance fluoride availability by disrupting ion pairing . Methodological optimization includes:

- Solvent selection : THF or DMF for polar intermediates.

- Temperature : Room temperature for stability-sensitive substrates.

- Stoichiometry : 1.1–2.0 equivalents to ensure complete desilylation without side reactions.

Basic Research Question: What synthetic routes are available for preparing tetrabutylammonium fluoride and its derivatives?

TBAF is typically synthesized by neutralizing tetrabutylammonium hydroxide with hydrofluoric acid or via anion exchange from tetrabutylammonium bromide using AgF . Advanced derivatives (e.g., tetrabutylammonium tetrafluoroborate) are prepared by metathesis with NaBF₄ in acetonitrile . Key steps:

- Purification : Recrystallization from anhydrous THF/ether mixtures.

- Quality control : Purity (>97%) verified via ion chromatography or ¹⁹F NMR .

Basic Research Question: Which analytical techniques are most effective for characterizing tetrabutylammonium fluoride and verifying its purity?

- ¹H/¹⁹F NMR : Confirms cation-anion ratio and detects impurities (e.g., residual solvents).

- Ion chromatography : Quantifies fluoride ion concentration and detects counterion contaminants (e.g., Br⁻ from incomplete metathesis) .

- Karl Fischer titration : Measures water content (<5% for anhydrous grades) .

Advanced Research Question: How does water content in TBAF solutions influence reaction outcomes in organofluorine chemistry?

Water acts as a co-solvent, increasing fluoride ion availability by disrupting the [N⁺(C₄H₉)₄···F⁻] ion pair. However, excess water (>5%) hydrolyzes sensitive substrates (e.g., silyl ethers). Methodological solutions:

- Controlled hydration : Pre-equilibrate TBAF/THF with molecular sieves.

- In situ monitoring : Use IR spectroscopy to track Si-O bond cleavage rates .

Advanced Research Question: How can researchers resolve contradictions in reported reactivity of TBAF across different studies?

Discrepancies often arise from batch-to-batch variability in purity, hydration, or counterion contamination. Mitigation strategies:

- Batch validation : Cross-check COA data (e.g., purity >97% via HPLC) .

- Standardized protocols : Pre-dry TBAF solutions under argon and validate via control reactions (e.g., desilylation of a known substrate) .

Advanced Research Question: What factors dictate the thermal stability of tetrabutylammonium fluoride, and how should it be stored for long-term use?

TBAF decomposes above 60°C, releasing HF and butene. Storage recommendations:

- Temperature : 0–6°C in sealed, argon-flushed vials .

- Stability assessment : Monitor via TGA/DSC for decomposition onset and FTIR for HF gas detection .

Advanced Research Question: How do counterion substitutions (e.g., BF₄⁻ vs. F⁻) alter the catalytic properties of tetrabutylammonium salts?

Tetrabutylammonium tetrafluoroborate ([N⁺(C₄H₉)₄][BF₄⁻]) exhibits lower nucleophilicity than TBAF, making it suitable for stabilizing carbocations or as a non-coordinating electrolyte in electrochemistry. Comparative studies:

- Cyclic voltammetry : Assess electrochemical stability windows.

- Kinetic profiling : Compare reaction rates in SN1/SN2 mechanisms .

Advanced Research Question: What safety protocols are critical when handling tetrabutylammonium fluoride in high-throughput screening?

- Personal protective equipment (PPE) : Fluoride-resistant gloves, face shields, and fume hoods.

- Spill management : Neutralize HF leaks with calcium gluconate gel .

- Waste disposal : Immobilize fluoride waste with Ca(OH)₂ before incineration .

Advanced Research Question: How can computational methods (e.g., DFT) predict the solvation behavior of TBAF in novel solvent systems?

Density Functional Theory (DFT) models ion-pair dissociation energies and solvent interactions. Key parameters:

- Solvent polarity : Calculated via dielectric constant (ε) and Kamlet-Taft parameters.

- Free energy profiles : Simulate fluoride release kinetics in THF vs. DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.